Crystal-Structure-Confirmed Seco-Ring B Conformation Not Found in Canonical ent-Kaurenes
X-ray crystallographic and NMR studies established that fujenal adopts a conformation in which rotation about the C(9)–C(10) bond has occurred away from a kaurenoid geometry, a feature not present in intact ent-kaurene diterpenoids such as ent-kaurenoic acid [1]. This seco-ring B topology, combined with the aldehyde–anhydride motif, creates a unique spatial arrangement of the C-6, C-7, and C-19 functional groups that dominates the molecule's chemical reactivity via neighbouring group participation [2].
| Evidence Dimension | Three-dimensional conformation and ring-B topology |
|---|---|
| Target Compound Data | Seco-ring B with C(9)–C(10) rotation away from kaurenoid geometry; aldehyde–anhydride at C-6/C-7/C-19 |
| Comparator Or Baseline | ent-Kaurenoic acid and gibberellic acid possess intact tetracyclic ent-kaurene skeletons without ring-B cleavage or anhydride functionality |
| Quantified Difference | Qualitative structural distinction; no quantitative conformational parameter compared in the same study |
| Conditions | Single-crystal X-ray diffraction and solution NMR (CDCl₃) |
Why This Matters
The unique seco-ring B scaffold makes fujenal irreplaceable for studying structure–reactivity relationships in ent-kaurenoid ring-B cleavage chemistry.
- [1] Avent, A. G., Chamberlain, C., Hanson, J. R., & Hitchcock, P. B. (1985). The conformation of fujenal, a seco-ring B ent-kaurenoid diterpene. Journal of the Chemical Society, Perkin Transactions 1, 2493–2496. View Source
- [2] Hanson, J. R. (2008). Fujenal, a diterpenoid saga of neighbouring group participation. Phytochemistry, 69(11), 2104–2109. View Source
